1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene

Description

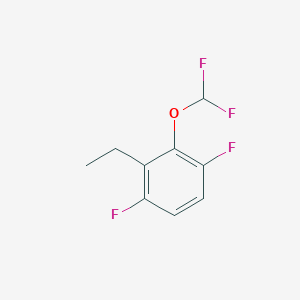

1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 1- and 4-positions, a difluoromethoxy group (-OCF₂) at position 2, and an ethyl (-CH₂CH₃) substituent at position 3. This structure combines electron-withdrawing fluorine and difluoromethoxy groups with an electron-donating ethyl group, creating unique electronic and steric properties. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where fluorine substituents enhance metabolic stability and lipophilicity .

Properties

Molecular Formula |

C9H8F4O |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

2-(difluoromethoxy)-3-ethyl-1,4-difluorobenzene |

InChI |

InChI=1S/C9H8F4O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

WKMWCMIPHRAERO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1OC(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene typically involves the introduction of fluorine atoms and a difluoromethoxy group onto a benzene ring. One common synthetic route includes the reaction of 1,4-difluorobenzene with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the difluoromethoxy group, typically using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.

Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and ability to interact with biological targets.

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene with structurally or functionally related fluorinated aromatic compounds, based on synthesis, physicochemical properties, and biological interactions inferred from the evidence.

Table 1: Comparative Analysis of Fluorinated Aromatic Compounds

*SNAr: Nucleophilic aromatic substitution.

Structural and Functional Insights

This contrasts with 1,5-Difluoro-2,4-dinitrobenzene, where nitro groups dominate reactivity, enabling nucleophilic displacement for heterocycle synthesis . The ethyl group at position 3 introduces steric bulk, which may hinder enzymatic metabolism compared to smaller substituents (e.g., methyl or halogens) in analogs like 1,4-Dibromo-2,3-difluorobenzene .

Synthesis Complexity :

- Synthesis of the main compound likely requires sequential fluorination and etherification steps, whereas 4-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine involves reductive amination using SnCl₂ under reflux .

- In contrast, dFdC relies on enzymatic phosphorylation for activation, with its triphosphate form (dFdCTP) exhibiting prolonged intracellular retention due to slow degradation (t₁/₂β >16 h) .

For example, dFdC’s Km for deoxycytidine kinase (3.6 µM) is lower than ara-C’s (8.8 µM), enabling efficient phosphorylation . Fluorinated aromatics like 1,4-Dibromo-2,3-difluorobenzene are associated with high reactivity and toxicity, necessitating stringent safety protocols during handling .

This contrasts with polar 5-fluorobenzene-1,2-diamine derivatives, which are water-soluble but unstable under ambient conditions .

Biological Activity

1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene is a fluorinated aromatic compound that has garnered attention in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene has a unique molecular structure characterized by two fluorine atoms and a methoxy group attached to an ethyl-substituted benzene ring. Its chemical formula is , and it exhibits distinct physicochemical properties that influence its behavior in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4O |

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | 1,4-Difluoro-2-(difluoromethoxy)-3-ethylbenzene |

| Canonical SMILES | CC1=C(C(=CC(=C1F)F)OC(F)F)C |

Mechanisms of Biological Activity

The biological activity of 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene can be attributed to its interaction with various biological macromolecules. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

Antimicrobial Activity

A study investigated the antimicrobial properties of 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene against several bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development .

Cytotoxic Effects

Research on the cytotoxicity of this compound revealed that it exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies, as it minimizes damage to healthy tissues .

Environmental Impact

The compound's stability and resistance to degradation raise concerns regarding its environmental persistence. Studies using microbial strains such as Pseudomonas putida have shown potential for bioremediation applications, where these microbes could be employed to degrade fluorinated compounds in contaminated environments .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,4-Dichloro-2-methoxy-3-ethylbenzene | Moderate antimicrobial activity | Less effective than the target compound |

| 1,4-Difluorobenzene | Low cytotoxicity | Primarily used in industrial applications |

| 2-Fluoroethylbenzene | Significant enzyme inhibition | Potential for pharmaceutical applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.